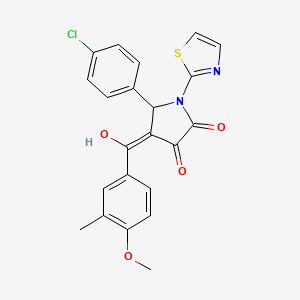![molecular formula C19H21N5O2 B5366124 6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as JNJ-26481585, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Mechanism of Action
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. This compound binds to the acetyl-lysine recognition pocket of BET proteins and prevents them from binding to acetylated histones. This results in the downregulation of oncogenes and inflammatory genes, leading to the inhibition of cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor that can have off-target effects, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound in cancer and inflammation. This compound has also shown potential as a therapeutic agent in neurodegenerative diseases, and further studies are needed to explore its efficacy in these diseases. Finally, the combination of this compound with other therapeutic agents is an area of research that could lead to improved outcomes in cancer and inflammation.
Synthesis Methods
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one with aniline followed by N-acylation with piperidine-3-carboxylic acid. The final step involves the carbonylation of the piperidine nitrogen with phosgene to yield this compound.
Scientific Research Applications
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, this compound has been shown to inhibit the growth of multiple myeloma, acute myeloid leukemia, and other solid tumors. In inflammation, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. This compound has also been studied in neurodegenerative diseases and has shown potential as a therapeutic agent in Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
6-(3-anilinopiperidine-1-carbonyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-10-17-20-11-16(19(26)24(17)22-13)18(25)23-9-5-8-15(12-23)21-14-6-3-2-4-7-14/h2-4,6-7,10-11,15,21-22H,5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVSTLCBCFISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)C(=O)N3CCCC(C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)


![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)